![molecular formula C16H11N3O3 B282988 4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282988.png)
4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is not fully understood. However, it is believed to interact with metal ions, leading to changes in their electronic properties. This interaction can be exploited for various applications, such as sensing and imaging.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one. However, it has been shown to be non-toxic to cells in vitro, making it a promising candidate for biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is its ease of synthesis. It can be prepared in relatively large quantities using simple laboratory equipment. However, one of the limitations is its limited solubility in common solvents, which can make it challenging to work with in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one. One area of interest is the development of new materials for use in organic electronics. Another potential direction is the development of new fluorescent probes for metal ion detection. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Conclusion:
In conclusion, 4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a promising compound with potential applications in various fields. Its ease of synthesis and non-toxicity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves the reaction of 4-nitronaphthalen-1-amine with cyclohexane-1,3-dione in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one in scientific research are numerous. One of the primary applications is in the field of organic electronics, where it can be used as a building block for the synthesis of new materials with desirable electronic properties. It has also shown promise as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
Molekularformel |
C16H11N3O3 |
---|---|
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H11N3O3/c20-12-7-5-11(6-8-12)17-18-15-9-10-16(19(21)22)14-4-2-1-3-13(14)15/h1-10,18H |
InChI-Schlüssel |
YKFPXNKXQGNOFG-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])NN=C3C=CC(=O)C=C3 |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])NN=C3C=CC(=O)C=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])NN=C3C=CC(=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.